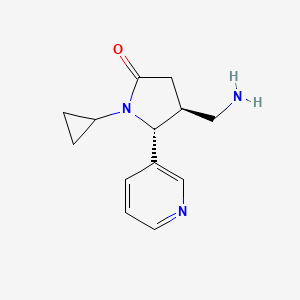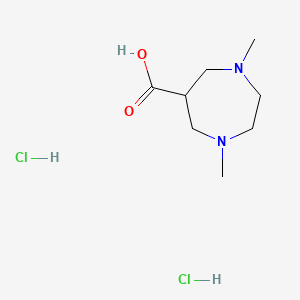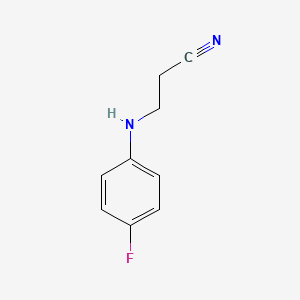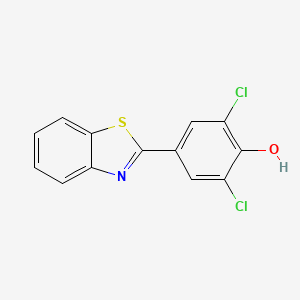
4-(1,3-Benzothiazol-2-yl)-2,6-dichlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their biological potential .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazole has a bicyclic structure with a five-membered ring containing nitrogen and sulfur atoms fused to a six-membered benzene ring .Chemical Reactions Analysis
Benzothiazole compounds can undergo a variety of chemical reactions. For example, they can react with halogenobenzenesulfonylhydrazides to form hydrazonylsulfones .作用机制
Target of Action
A structurally similar compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) . Cdk5 plays a crucial role in neuronal development and function, and its dysregulation has been implicated in neurodegenerative diseases .
Mode of Action
If we consider the similar compound mentioned above, it likely interacts with its target protein (cdk5) to inhibit its activity . This interaction could involve binding to the active site of the enzyme, thereby preventing it from catalyzing its usual reactions.
Biochemical Pathways
Cdk5 is involved in various cellular processes, including cell cycle regulation, apoptosis, and synaptic plasticity .
Result of Action
If it indeed inhibits cdk5, it could potentially alter neuronal function and development, and possibly provide therapeutic benefits in neurodegenerative diseases where cdk5 is dysregulated .
实验室实验的优点和局限性
One advantage of using BDP in lab experiments is its broad range of biological activities. BDP has been shown to exhibit antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects. Additionally, BDP is relatively easy to synthesize and can be purified using various analytical techniques.
One limitation of using BDP in lab experiments is its potential toxicity. BDP has been shown to be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of BDP is not fully understood, which may limit its potential use in certain experiments.
未来方向
There are several future directions for research on BDP. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of BDP in inducing apoptosis in cancer cells and its potential use in combination with other cancer therapies.
Another area of interest is BDP's anti-inflammatory effects. Further studies are needed to determine the mechanisms underlying these effects and its potential use in treating inflammatory diseases.
Additionally, BDP's neuroprotective effects are an area of interest for future research. Further studies are needed to determine the potential use of BDP in treating neurodegenerative diseases.
Conclusion:
In conclusion, BDP is a chemical compound with potential applications in scientific research. Its broad range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects, make it a promising candidate for further study. While there are limitations to its use in lab experiments, further research is needed to determine its potential use in cancer therapy, inflammatory disease treatment, and neurodegenerative disease treatment.
合成方法
The synthesis of BDP involves the reaction of 2,6-dichlorophenol with 2-aminobenzothiazole in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BDP. The purity of the synthesized compound can be determined using various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
BDP has been studied extensively for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antiviral activity. BDP has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, BDP has been shown to have anti-inflammatory and neuroprotective effects.
安全和危害
属性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2,6-dichlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NOS/c14-8-5-7(6-9(15)12(8)17)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFVAPULZYHLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C(=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2903218.png)
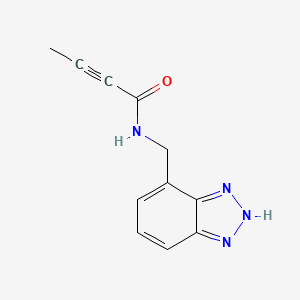
![2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide](/img/structure/B2903220.png)
![1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B2903221.png)
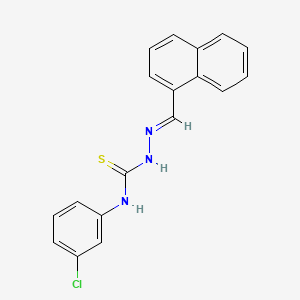
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2903224.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2903225.png)
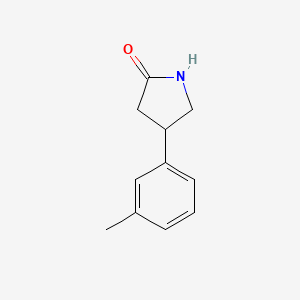
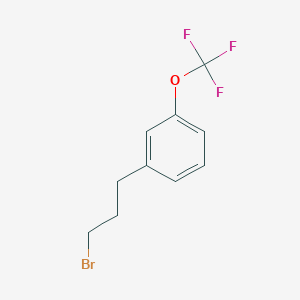
![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)
